4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
Overview
Description
“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 51332-24-2 . Its IUPAC name is N-[4-bromo-3-(trifluoromethyl)phenyl]-N,N-dimethylamine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” involves a reaction of N,N-dimethyl-3-(trifluoromethyl)aniline with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one . The reaction should be conducted in a hood to avoid inhalation of bromine vapor .Molecular Structure Analysis
The molecular formula of “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is C9H9BrF3N . The InChI code is 1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 .Chemical Reactions Analysis
“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” are as follows: It has a molecular weight of 268.08 . It has a refractive index of n20/D 1.539 (lit.) . Its boiling point is 125-128 °C/9 mmHg (lit.) and its melting point is 30-32 °C (lit.) . The density is 1.543 g/mL at 25 °C (lit.) .Scientific Research Applications
Application 1: Determination of Iodine in Various Substances
- Summary of the Application : 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is used as an internal standard in the determination of iodine. This includes iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) .
Application 2: Organic Synthesis
- Summary of the Application : 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline can be synthesized from N,N-dimethyl-3-(trifluoromethyl)aniline .
- Methods of Application or Experimental Procedures : The synthesis involves the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent . The reaction should be conducted in a hood to avoid inhalation of bromine vapor .
- Results or Outcomes : The yield of the reaction is 82-90%. The product, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, solidifies to give colorless crystals with a melting point of 29-30°C .
Application 3: Preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene
- Summary of the Application : 4-Bromo-3-(trifluoromethyl)aniline is used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .
Application 4: Preparation of AUY954
- Summary of the Application : 4-Bromo-3-(trifluoromethyl)aniline is used in the preparation of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Application 5: Preparation of 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
- Summary of the Application : 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline is used in the preparation of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one .
- Methods of Application or Experimental Procedures : The synthesis involves the bromination of 2,4,6-tribromophenol using sodium acetate trihydrate and glacial acetic acid. The reaction should be conducted in a hood to avoid inhalation of bromine vapor .
- Results or Outcomes : The yield of the reaction is 61-67%. The product, 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, solidifies to give yellow crystals with a melting point of 125-130°C (dec.) .
Application 6: Preparation of 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
- Summary of the Application : 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline can be synthesized from N,N-dimethyl-3-(trifluoromethyl)aniline .
- Methods of Application or Experimental Procedures : The synthesis involves the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent . The reaction should be conducted in a hood to avoid inhalation of bromine vapor .
- Results or Outcomes : The yield of the reaction is 82-90%. The product, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, solidifies to give colorless crystals with a melting point of 29-30°C .
Safety And Hazards
“4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” is toxic in contact with skin. It is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation .
Relevant Papers There are several peer-reviewed papers and technical documents related to “4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” available at Sigma-Aldrich . Further details can be found by accessing the provided link.
properties
IUPAC Name |
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14(2)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFECXQLNDZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350824 | |
Record name | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
CAS RN |
51332-24-2 | |
Record name | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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